Cas no 865657-68-7 (N-(4-fluorophenyl)-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide)

N-(4-fluorophenyl)-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide is a synthetic organic compound featuring a fluorophenyl and methoxyphenyl-substituted imidazole core linked via a sulfanylacetamide bridge. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators due to its heterocyclic and aromatic components. The presence of fluorine and methoxy groups may enhance binding affinity and metabolic stability. Its synthetic versatility allows for further derivatization, making it valuable for structure-activity relationship studies. The compound’s purity and well-defined structure support reproducible research applications in drug discovery and biochemical probe development.
N-(4-fluorophenyl)-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide structure
865657-68-7 structure
Product Name:N-(4-fluorophenyl)-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide
CAS No:865657-68-7
MF:C24H20FN3O2S
MW:433.49790763855
CID:6305461
PubChem ID:2134699
Update Time:2025-05-19

N-(4-fluorophenyl)-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-fluorophenyl)-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide
    • N-(4-fluorophenyl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
    • N-(4-FLUOROPHENYL)-2-{[2-(3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
    • N-(4-fluorophenyl)-2-((2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide
    • AKOS001790056
    • 865657-68-7
    • F1601-0331
    • Inchi: 1S/C24H20FN3O2S/c1-30-20-9-5-8-17(14-20)23-27-22(16-6-3-2-4-7-16)24(28-23)31-15-21(29)26-19-12-10-18(25)11-13-19/h2-14H,15H2,1H3,(H,26,29)(H,27,28)
    • InChI Key: HAWNNDTWOJHOSM-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC(=CC=1)F)=O)C1=C(C2C=CC=CC=2)NC(C2C=CC=C(C=2)OC)=N1

Computed Properties

  • Exact Mass: 433.12602622g/mol
  • Monoisotopic Mass: 433.12602622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 569
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 92.3Ų

N-(4-fluorophenyl)-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(4-fluorophenyl)-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide

Recent Advances in the Study of N-(4-fluorophenyl)-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide (CAS: 865657-68-7)

In recent years, the compound N-(4-fluorophenyl)-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide (CAS: 865657-68-7) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique imidazole-thioacetamide scaffold, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related diseases. The following sections provide a comprehensive overview of the latest research findings, focusing on its synthesis, mechanism of action, and preclinical efficacy.

The synthesis of N-(4-fluorophenyl)-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide involves a multi-step process, with recent studies optimizing the yield and purity of the final product. Key improvements include the use of palladium-catalyzed cross-coupling reactions to enhance the efficiency of imidazole ring formation. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) have been employed to achieve >98% purity, which is critical for subsequent biological evaluations.

Mechanistic studies have revealed that this compound acts as a potent inhibitor of protein kinases, particularly those involved in cell proliferation and inflammatory pathways. In vitro assays demonstrated its ability to selectively target the JAK/STAT and PI3K/AKT/mTOR signaling cascades, with IC50 values in the low micromolar range. These findings are supported by molecular docking simulations, which highlight the compound's high affinity for the ATP-binding sites of these kinases. Such specificity suggests its potential as a targeted therapy for cancers and autoimmune disorders.

Preclinical studies have further validated the therapeutic potential of N-(4-fluorophenyl)-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide. In murine models of colorectal cancer, the compound exhibited significant tumor growth inhibition, with minimal off-target effects. Pharmacokinetic analyses revealed favorable bioavailability and a half-life conducive to once-daily dosing. Moreover, combination therapy studies with existing chemotherapeutic agents have shown synergistic effects, enhancing efficacy while reducing required dosages and associated toxicities.

Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as metabolic stability and potential drug-drug interactions require further investigation. Ongoing research is focused on structural modifications to improve its pharmacokinetic profile and reduce hepatic clearance. Additionally, efforts are underway to identify biomarkers that could predict patient responsiveness, paving the way for personalized medicine approaches.

In conclusion, N-(4-fluorophenyl)-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide represents a compelling candidate for further development in the treatment of cancer and inflammatory diseases. Its unique mechanism of action, combined with encouraging preclinical data, underscores the need for continued research to address remaining challenges and advance its clinical potential. Future studies should prioritize translational research to bridge the gap between laboratory findings and therapeutic applications.

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